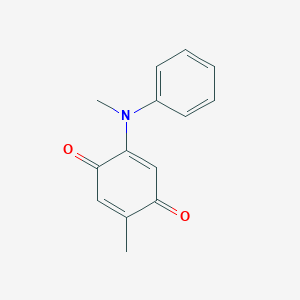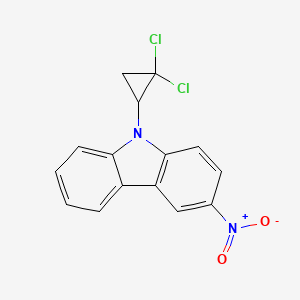
N-tert-Butyl-3-chloro-N-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-3-chloro-N-hydroxybenzamide is an organic compound with the molecular formula C11H14ClNO2. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-tert-butylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-chloro-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro substituent can be reduced to form a hydrogen substituent.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-tert-Butyl-3-chlorobenzamide.
Reduction: Formation of N-tert-Butyl-3-hydroxybenzamide.
Substitution: Formation of N-tert-Butyl-3-methoxy-N-hydroxybenzamide or N-tert-Butyl-3-ethoxy-N-hydroxybenzamide.
Scientific Research Applications
N-tert-Butyl-3-chloro-N-hydroxybenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-chloro-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro and tert-butyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-chlorobenzamide
- N-tert-Butyl-3-hydroxybenzamide
- N-tert-Butyl-3-methoxy-N-hydroxybenzamide
Uniqueness
N-tert-Butyl-3-chloro-N-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
| 93394-06-0 | |
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-tert-butyl-3-chloro-N-hydroxybenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)13(15)10(14)8-5-4-6-9(12)7-8/h4-7,15H,1-3H3 |
InChI Key |
FEQLDHOFTNGEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






